molecular formula C16H18FN3O B5731028 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide

Cat. No. B5731028
M. Wt: 287.33 g/mol
InChI Key: NVXHSVWHPZQPAN-MDZDMXLPSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is not yet fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide exhibits various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide in lab experiments is its high potency and specificity towards specific enzymes and signaling pathways. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug development. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in humans. Finally, the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections, should be further explored.
In conclusion, 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has shown significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term safety and efficacy.

Synthesis Methods

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide involves the reaction of 4-fluoroaniline and 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with acryloyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and bacterial infections.

properties

IUPAC Name

(E)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-4-20-12(3)15(11(2)19-20)9-10-16(21)18-14-7-5-13(17)6-8-14/h5-10H,4H2,1-3H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHSVWHPZQPAN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=CC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=C/C(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluorophenyl)prop-2-enamide

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